![molecular formula C15H13FN4O3 B2392505 N'-[(4-fluorophenyl)methylene]-2-(3-nitroanilino)acetohydrazide CAS No. 301194-59-2](/img/structure/B2392505.png)
N'-[(4-fluorophenyl)methylene]-2-(3-nitroanilino)acetohydrazide
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Overview
Description
N’-[(4-fluorophenyl)methylene]-2-(3-nitroanilino)acetohydrazide is a chemical compound with the molecular formula C15H13FN4O3 . It has an average mass of 316.287 Da and a monoisotopic mass of 316.097168 Da . This compound has potential applications in various fields of research and industry.
Molecular Structure Analysis
The molecular structure of N’-[(4-fluorophenyl)methylene]-2-(3-nitroanilino)acetohydrazide is defined by its molecular formula, C15H13FN4O3 . The compound contains 15 carbon atoms, 13 hydrogen atoms, 1 fluorine atom, 4 nitrogen atoms, and 3 oxygen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of N’-[(4-fluorophenyl)methylene]-2-(3-nitroanilino)acetohydrazide are defined by its molecular structure. It has an average mass of 316.287 Da and a monoisotopic mass of 316.097168 Da . Additional properties such as melting point, boiling point, and density were not available in the search results.Scientific Research Applications
Anti-Doping Control for Recombinant Erythropoietin (rHuEPO)
- Role of N’-[(4-fluorophenyl)methylene]-2-(3-nitroanilino)acetohydrazide : Researchers have investigated the role of sialic acid residues in the isoelectric profiles of recombinant and natural urinary EPO. Preliminary results indicate that other unidentified residues contribute to the more acidic properties of natural hormone. Desialylation leads to different isoelectric patterns between the two hormones .
Climate Change Adaptation Research
- Interdisciplinary Applications : While not directly related to the compound’s chemical properties, consider its potential role in climate change adaptation. Investigate innovative solutions that incorporate science, technology, and innovation to increase participation in climate adaptation efforts .
Mechanism of Action
The mechanism of action for N’-[(4-fluorophenyl)methylene]-2-(3-nitroanilino)acetohydrazide is not specified in the search results. This could be due to the compound’s potential applications in various fields of research and industry, which may involve different mechanisms of action depending on the specific application.
properties
IUPAC Name |
N-[(E)-(4-fluorophenyl)methylideneamino]-2-(3-nitroanilino)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN4O3/c16-12-6-4-11(5-7-12)9-18-19-15(21)10-17-13-2-1-3-14(8-13)20(22)23/h1-9,17H,10H2,(H,19,21)/b18-9+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJBOEQQCZOQOHF-GIJQJNRQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NCC(=O)NN=CC2=CC=C(C=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NCC(=O)N/N=C/C2=CC=C(C=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24824519 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N'-[(4-fluorophenyl)methylene]-2-(3-nitroanilino)acetohydrazide |
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